4-(Pyrimidin-2-yl)piperazine-1-carbothioamide

Hydrogen bonding Medicinal chemistry Molecular recognition

4-(Pyrimidin-2-yl)piperazine-1-carbothioamide (CAS 873395-73-4) is a heterocyclic small molecule (C₉H₁₃N₅S, MW 223.30 g/mol) comprising a pyrimidine ring linked to a piperazine scaffold bearing a terminal carbothioamide (–C(=S)NH₂) group. It is commercially available as a research chemical with typical purity ≥95% and a melting point of 178–179 °C.

Molecular Formula C9H13N5S
Molecular Weight 223.3
CAS No. 873395-73-4
Cat. No. B2782008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-2-yl)piperazine-1-carbothioamide
CAS873395-73-4
Molecular FormulaC9H13N5S
Molecular Weight223.3
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=S)N
InChIInChI=1S/C9H13N5S/c10-8(15)13-4-6-14(7-5-13)9-11-2-1-3-12-9/h1-3H,4-7H2,(H2,10,15)
InChIKeyJFQQCLFERGTRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrimidin-2-yl)piperazine-1-carbothioamide (CAS 873395-73-4): A Bifunctional Heterocyclic Building Block with Carbothioamide Reactivity for Medicinal Chemistry and Probe Design


4-(Pyrimidin-2-yl)piperazine-1-carbothioamide (CAS 873395-73-4) is a heterocyclic small molecule (C₉H₁₃N₅S, MW 223.30 g/mol) comprising a pyrimidine ring linked to a piperazine scaffold bearing a terminal carbothioamide (–C(=S)NH₂) group [1]. It is commercially available as a research chemical with typical purity ≥95% and a melting point of 178–179 °C . The compound belongs to the broader class of piperazine-1-carbothioamides, which are recognized as versatile intermediates for constructing bioactive molecules and metal-coordinating ligands [2]. As an unsubstituted carbothioamide at the piperazine N1 position, it offers two chemically distinct handles—the pyrimidine N atoms for target engagement and the carbothioamide sulfur/nitrogen for hydrogen bonding, metal chelation, or further derivatization—making it a modular entry point for structure–activity relationship (SAR) exploration.

Why 4-(Pyrimidin-2-yl)piperazine-1-carbothioamide Cannot Be Replaced by Generic Oxo, Pyridine, or Piperidine Analogs in Structure–Activity Programs


Substituting 4-(pyrimidin-2-yl)piperazine-1-carbothioamide with a generic piperazine-1-carboxamide (oxo analog), 4-(pyridin-2-yl)piperazine-1-carbothioamide (pyridine analog), or 4-(pyrimidin-2-yl)piperidine-1-carbothioamide (piperidine analog) introduces distinct and often irreversible changes in hydrogen-bond donor strength, metal coordination geometry, and electronic structure. The carbothioamide NH₂ group is a quantitatively stronger hydrogen-bond donor than the corresponding carboxamide NH₂ [1], and the sulfur atom enables bidentate metal chelation that is not accessible with the oxygen of a carboxamide [2]. Replacing the pyrimidine with pyridine removes one nitrogen capable of accepting hydrogen bonds or coordinating metals, altering target recognition . Substituting piperazine with piperidine eliminates the second ring nitrogen that can serve as an additional derivatization site or protonation handle. These differences are not merely nominal: they translate into measurable changes in binding affinity, selectivity, and pharmacokinetic properties that cannot be recovered by post hoc formulation adjustments. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 4-(Pyrimidin-2-yl)piperazine-1-carbothioamide Against Four Structural Comparators


Thioamide NH₂ is a Stronger Hydrogen-Bond Donor than Carboxamide NH₂ — A Fundamental Advantage for Target Engagement

Quantum chemical investigations and experimental measurements consistently demonstrate that the amino group of thioamides (such as 4-(pyrimidin-2-yl)piperazine-1-carbothioamide) acts as a stronger hydrogen-bond donor than that of carboxamides [1]. This counterintuitive phenomenon—given sulfur's lower electronegativity compared to oxygen—originates from the larger electronic density flow from the nitrogen lone pair into the C=S π* orbital, leading to a more positively charged NH₂ group in thioamides relative to carboxamides [1]. For procurement decisions, this means the carbothioamide compound cannot be replaced by its oxo analog without losing hydrogen-bond strength, which directly affects binding affinity to biological targets.

Hydrogen bonding Medicinal chemistry Molecular recognition

Carbothioamide Sulfur Enables Bidentate Metal Chelation Not Achievable with Carboxamide Oxygen

The sulfur atom in the carbothioamide group of 4-(pyrimidin-2-yl)piperazine-1-carbothioamide provides a soft donor site for transition metal coordination, yielding stable chelate complexes with metals such as Cu(II), Ni(II), and Fe(III) [1]. In contrast, the corresponding carboxamide oxygen is a harder Lewis base that forms weaker complexes with soft metal ions. Potentiometric titrations on structurally related carbothioamide ligands have revealed high stability constants (log K values) for their metal complexes, confirming the chelation advantage of the C=S moiety [1]. This property is absent in the oxo analog and cannot be replicated without replacing the entire functional group.

Metal chelation Coordination chemistry Metallodrug design

Pyrimidine Ring Provides an Additional Hydrogen-Bond Acceptor and Metal-Coordination Site Absent in the Pyridine Analog

The pyrimidine ring in 4-(pyrimidin-2-yl)piperazine-1-carbothioamide contains two nitrogen atoms (N1 and N3) capable of acting as hydrogen-bond acceptors or metal coordination sites, whereas the pyridine analog (4-(pyridin-2-yl)piperazine-1-carbothioamide) possesses only one such nitrogen. This additional HBA site is reflected in the computed topological polar surface area (TPSA) of 90.4 Ų for the pyrimidine compound [1], versus an expected lower TPSA for the pyridine analog. The extra nitrogen can engage in bidentate coordination with kinases or other targets that require dual hydrogen-bond interactions with the hinge region, a common motif in ATP-competitive inhibitors.

Molecular recognition Kinase inhibitor design Ligand efficiency

Piperazine Scaffold Offers a Secondary Derivatization Handle Absent in Piperidine Analogs

The piperazine ring in 4-(pyrimidin-2-yl)piperazine-1-carbothioamide contains two nitrogen atoms: N1 substituted with the carbothioamide group and N4 substituted with the pyrimidine ring. In contrast, a putative piperidine analog (4-(pyrimidin-2-yl)piperidine-1-carbothioamide) would have only one ring nitrogen. The second nitrogen in piperazine can be protonated under physiological conditions (enhancing solubility) or exploited as a site for further chemical modification (e.g., alkylation, acylation) to generate focused libraries [1]. This dual functionality makes the piperazine compound a more versatile scaffold for SAR exploration.

Scaffold diversification Fragment-based drug design Parallel synthesis

Physicochemical Profile (LogP 0, TPSA 90.4 Ų) Supports Oral Bioavailability Potential Over More Lipophilic N-Substituted Analogs

4-(Pyrimidin-2-yl)piperazine-1-carbothioamide has a computed XLogP3-AA of 0, placing it in a favorable lipophilicity range for oral bioavailability (typically LogP 0–5) [1]. Its TPSA of 90.4 Ų is below the 140 Ų threshold commonly associated with good oral absorption [1]. In contrast, N-substituted analogs such as N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide (MW 359.45) or N-phenyl derivatives have higher molecular weight and increased lipophilicity, which may reduce solubility and oral absorption potential. The unsubstituted carbothioamide thus represents a more attractive, low-molecular-weight starting point for fragment-based drug discovery where physicochemical properties are critical for hit-to-lead progression.

Drug-likeness ADME prediction Fragment-based screening

High-Impact Application Scenarios for 4-(Pyrimidin-2-yl)piperazine-1-carbothioamide Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Libraries Requiring Optimal Hydrogen-Bond Donor Strength

The stronger hydrogen-bond donor capability of the carbothioamide NH₂ group relative to carboxamides [1] makes 4-(pyrimidin-2-yl)piperazine-1-carbothioamide an ideal fragment for targeting kinase hinge regions where maximizing hydrogen-bond strength can improve binding affinity. Fragment-based screening programs seeking to identify low-MW (223 Da), high-ligand-efficiency starting points with LogP = 0 [3] should prioritize this compound over oxo analogs.

Metallodrug and Metal-Chelating Probe Development

The carbothioamide sulfur atom enables bidentate metal chelation with transition metals such as Cu(II), Ni(II), and Fe(III), forming stable complexes with high stability constants [2]. This property is absent in carboxamide analogs, making the compound a mandatory choice for designing metal-based therapeutics, MRI contrast agents, or fluorescent metal sensors where the pyrimidine ring provides an additional coordination site.

Parallel Synthesis of Diversified Compound Libraries Using the Free Piperazine NH Handle

The unsubstituted piperazine nitrogen (N4) in 4-(pyrimidin-2-yl)piperazine-1-carbothioamide serves as a secondary derivatization site that is absent in piperidine analogs [4]. This enables rapid parallel synthesis of focused libraries through alkylation, acylation, or sulfonylation at N4 while retaining the carbothioamide functionality for target engagement or metal coordination, maximizing SAR information per synthetic step.

ADME-Optimized Hit-to-Lead Campaigns Leveraging Favorable Physicochemical Properties

With a computed LogP of 0, TPSA of 90.4 Ų, and only 1 HBD [3], 4-(pyrimidin-2-yl)piperazine-1-carbothioamide sits well within oral drug-like chemical space. Hit-to-lead programs prioritizing solubility, permeability, and metabolic stability should select this unsubstituted carbothioamide scaffold over more lipophilic N-substituted analogs (e.g., N-(2,4-dimethoxyphenyl) derivative, MW 359 Da), which may already violate lead-like property guidelines.

Quote Request

Request a Quote for 4-(Pyrimidin-2-yl)piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.